N-(thiophen-3-ylmethyl)benzenesulfonamide
Overview
Description
“N-(thiophen-3-ylmethyl)benzenesulfonamide” is a chemical compound that belongs to the class of benzenesulfonamides. It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of “this compound” and similar compounds typically involves a series of chemical reactions, including intramolecular cyclization and rearrangement . The specific synthesis process can vary depending on the desired properties and the starting materials .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiophene ring and a benzenesulfonamide group . The 1H NMR spectrum of a similar compound, “N-(1-Benzothiophen-3-ylmethyl)-3-fluorobenzenesulfonamide”, has been reported .Scientific Research Applications
Biochemical Evaluation as Kynurenine 3-Hydroxylase Inhibitors
N-(thiophen-3-ylmethyl)benzenesulfonamide derivatives have been studied for their role as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide demonstrated high-affinity inhibition of this enzyme. These inhibitors have potential applications in investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Potential Anti-inflammatory, Analgesic, Antioxidant, Anticancer, and Anti-HCV Properties
Novel derivatives of this compound, such as N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, have been synthesized and evaluated for various biological activities. These compounds have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Notably, they demonstrated lesser gastric toxicity compared to controls (Küçükgüzel et al., 2013).
Antimycobacterial Activity
Some this compound derivatives have been investigated for their antimycobacterial properties. Compounds like N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed significant activity against Mycobacterium tuberculosis, with certain derivatives exhibiting high potency. These findings are crucial for developing new treatments for tuberculosis (Ghorab et al., 2017).
Future Directions
Mechanism of Action
Target of Action
N-(thiophen-3-ylmethyl)benzenesulfonamide primarily targets the M2 proton channel of the H5N1 influenza A virus . This channel plays a crucial role in the viral life cycle, making it an attractive target for antiviral drugs . Additionally, benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase IX , a protein overexpressed in many solid tumors .
Mode of Action
The compound interacts with its targets by inhibiting their function. The sulfonamide moiety and the 2,5-dimethyl-substituted thiophene core structure play significant roles in this anti-influenza activity . The inhibition of carbonic anhydrase IX can lead to a decrease in tumor cell proliferation .
Biochemical Pathways
The inhibition of the M2 proton channel disrupts the viral life cycle, preventing the virus from replicating and spreading . In the case of carbonic anhydrase IX, its inhibition can disrupt the pH regulation in tumor cells, leading to a decrease in tumor cell survival and proliferation .
Result of Action
The inhibition of the M2 proton channel by this compound can lead to a significant reduction in the replication of the H5N1 influenza A virus . Similarly, the inhibition of carbonic anhydrase IX can lead to a decrease in tumor cell survival and proliferation .
Biochemical Analysis
Biochemical Properties
N-(thiophen-3-ylmethyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX, an enzyme that plays a crucial role in many biochemical reactions . The nature of these interactions involves the inhibition of carbonic anhydrase IX, which can have significant implications for the treatment of certain diseases .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory effect on carbonic anhydrase IX . This enzyme plays a key role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with carbonic anhydrase IX . This results in the inhibition of the enzyme, leading to changes in gene expression and other cellular processes .
Metabolic Pathways
This compound is involved in the metabolic pathway of carbonic anhydrase IX . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c13-16(14,11-4-2-1-3-5-11)12-8-10-6-7-15-9-10/h1-7,9,12H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMCGPGYCSIWFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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